5-Methoxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 5-methoxypyrimidine derivatives involves various strategies, including alkylation, thiation, and amination reactions. Stout and Robins (1972) described the synthesis of several 5-methoxypyrimidine nucleosides, such as 5-methoxyuridine and 5-methoxycytidine, through alkylation of 2,4-bis(trimethyIsilyI)-5-methoxyuracil with appropriately blocked halosugars (Stout & Robins, 1972). This method highlights the versatility of 5-methoxypyrimidine derivatives in synthesizing nucleoside analogs.
Molecular Structure Analysis
The molecular structure of 5-methoxypyrimidine derivatives is central to their reactivity and biological activity. For instance, Saygılı, Batsanov, and Bryce (2004) synthesized 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid via lithium-halogen exchange reactions, followed by Suzuki cross-coupling reactions to yield heteroarylpyrimidines (Saygılı, Batsanov, & Bryce, 2004). The structural analysis of these compounds, including X-ray crystallography, provides insight into the arrangement of atoms and the potential for further chemical modifications.
Chemical Reactions and Properties
5-Methoxypyrimidine undergoes a variety of chemical reactions, showcasing its chemical versatility. Brown and Lee (1970) explored the thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines, demonstrating how substituents affect the reactivity and rearrangement pathways of methoxypyrimidines (Brown & Lee, 1970). These reactions are crucial for understanding the chemical properties and potential applications of 5-methoxypyrimidine derivatives.
Scientific Research Applications
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Pharmaceutical Applications
- Pyrimidines, including 5-Methoxypyrimidine, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
- The synthesis of these medicinal agents and the role of the biological target with respect to the disease model are key aspects of their application . The biological potency, ADME properties, and pharmacokinetics/pharmacodynamics are also important factors .
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Microbiome Research
- Pyrimidines, including 5-Methoxypyrimidine, are being used in microbiome research . The current forefront of scientific exploration involves moving beyond description and classification to uncovering the intricate mechanisms underlying the coalescence of microbial communities .
- Establishing a synthetic community (SynCom) serves as a key strategy in unraveling this process . The differential fluorescent marking (DFM) strategy, which employs three distinguishable fluorescent proteins in single and double combinations, is one method of application .
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Antimicrobial Applications
- Pyrimidines have found widespread therapeutic applications, including antimicrobial applications . They have the ability to incite the innate immune response and combat with a broad range of microbes, including bacteria, virus, parasite, and fungi .
- The mechanism of action of these antimicrobial polymers and their translation into practical applications are areas of ongoing research .
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Antiviral Applications
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Anticancer Applications
- Pyrimidines are part of many anticancer drugs . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- The structure activity relationship (SAR) of pyrimidine derivatives is a key area of research in the development of new anticancer drugs .
- Anti-Inflammatory Applications
- Pyrimidines, including 5-Methoxypyrimidine, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- The synthesis of these medicinal agents and the role of the biological target with respect to the disease model are key aspects of their application . The biological potency, ADME properties, and pharmacokinetics/pharmacodynamics are also important factors .
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Chemical Synthesis
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Material Science
properties
IUPAC Name |
5-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIADELSANNMYFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341494 | |
Record name | 5-Methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyrimidine | |
CAS RN |
31458-33-0 | |
Record name | 5-Methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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